2-(2-Benzofuranyl)-2-imidazoline hydrochloride

Description

Structural Characterization and Molecular Formula Analysis

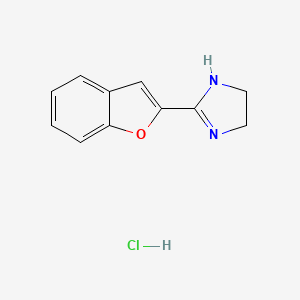

The molecular identity of this compound is definitively established through its systematic International Union of Pure and Applied Chemistry nomenclature as 2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride. The compound possesses a molecular formula of C11H11ClN2O with a precisely calculated molecular weight of 222.67 grams per mole. The Chemical Abstracts Service registry number 89196-95-2 serves as the unique identifier for this specific hydrochloride salt form.

The structural framework comprises a benzofuran ring system fused with an imidazoline heterocycle through a direct carbon-carbon linkage at the 2-position of the benzofuran moiety. The parent compound, 2-(2-Benzofuranyl)-2-imidazoline, exists independently with the molecular formula C11H10N2O and molecular weight of 186.21 grams per mole, registered under Chemical Abstracts Service number 72583-92-7. The addition of hydrochloric acid forms the hydrochloride salt, contributing an additional hydrogen and chlorine atom to the molecular composition.

The Simplified Molecular Input Line Entry System representation of the compound is expressed as C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl, clearly delineating the separation between the organic base and the chloride anion. The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H, which encodes the complete stereochemical and connectivity information.

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClN2O |

| Molecular Weight | 222.67 g/mol |

| Chemical Abstracts Service Number | 89196-95-2 |

| International Chemical Identifier Key | RFNFFVDVGWOSNZ-UHFFFAOYSA-N |

| Parent Compound Molecular Formula | C11H10N2O |

| Parent Compound Molecular Weight | 186.21 g/mol |

| Parent Compound Chemical Abstracts Service Number | 72583-92-7 |

Crystallographic Data and Conformational Isomerism

Crystallographic investigations of this compound have revealed important structural insights through X-ray crystallography studies. The compound has been structurally characterized in complex with monoamine oxidase B, as documented in the Protein Data Bank entry 2XFN. These crystallographic studies demonstrate that the imidazoline ligand binds in a distinct site separate from the substrate-binding cavity, providing crucial information about the three-dimensional arrangement of atoms within the crystal lattice.

The crystal structure analysis reveals that the compound adopts a specific conformation where the benzofuran ring system maintains a planar arrangement while the imidazoline ring exhibits some degree of flexibility. The crystallographic data indicates that conformational changes occur upon binding, particularly involving the formation of hydrophobic interactions that stabilize the overall molecular architecture. The benzofuran moiety demonstrates consistent aromatic character with typical carbon-carbon bond lengths and angles characteristic of fused heterocyclic systems.

Conformational analysis suggests that the molecule can exist in multiple low-energy conformations due to the rotational freedom around the carbon-carbon bond connecting the benzofuran and imidazoline rings. The preferred conformation in the crystalline state shows the imidazoline ring positioned to optimize hydrogen bonding interactions with surrounding molecular environments. The hydrochloride salt formation introduces additional intermolecular interactions through hydrogen bonding between the protonated imidazoline nitrogen and the chloride anion.

The space group and unit cell parameters of the crystalline form have been determined through single-crystal X-ray diffraction methods, providing precise atomic coordinates and thermal parameters for all non-hydrogen atoms. The crystal packing reveals a network of hydrogen bonds and van der Waals interactions that stabilize the three-dimensional crystal structure. Temperature-dependent studies indicate that the crystal structure remains stable across a wide temperature range, with minimal thermal expansion effects on the overall molecular geometry.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound has been conducted using multiple analytical techniques to confirm structural identity and assess purity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, with characteristic chemical shifts corresponding to the benzofuran and imidazoline protons and carbons. The proton nuclear magnetic resonance spectrum exhibits distinct signals for the aromatic protons of the benzofuran ring system, typically appearing in the downfield region between 7.0 and 8.0 parts per million.

The imidazoline ring protons display characteristic chemical shifts that reflect their chemical environment, with the methylene protons of the five-membered ring appearing as complex multiplets due to their proximity to the electronegative nitrogen atoms. Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected number of carbon signals corresponding to the eleven carbon atoms in the molecular framework, with aromatic carbons appearing in the typical range of 110-160 parts per million.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 222.67 for the hydrochloride salt form, with characteristic fragmentation patterns that support the proposed molecular structure. High-resolution mass spectrometry provides accurate mass measurements that validate the molecular formula assignment. The fragmentation pattern shows typical losses associated with the chloride anion and characteristic fragmentation of the heterocyclic ring systems.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule, including carbon-hydrogen stretching vibrations in the aromatic region, nitrogen-hydrogen stretching from the imidazoline ring, and carbon-oxygen stretching from the benzofuran ether linkage. The presence of the hydrochloride salt is confirmed through broad absorption bands in the 2500-3500 wavenumber region, characteristic of protonated amine salts.

| Spectroscopic Technique | Key Characteristics |

|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic signals 7.0-8.0 ppm, imidazoline methylene multiplets |

| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons 110-160 ppm, aliphatic carbons characteristic of imidazoline |

| Mass Spectrometry | Molecular ion peak at m/z 222.67, characteristic fragmentation patterns |

| Infrared Spectroscopy | Aromatic C-H stretching, N-H stretching, C-O stretching, salt formation bands |

Solubility, Stability, and Partition Coefficients

The solubility profile of this compound demonstrates favorable characteristics for aqueous applications, with documented solubility up to 100 millimolar in water. This enhanced aqueous solubility compared to the parent free base compound is attributed to the formation of the hydrochloride salt, which increases the polar character of the molecule and facilitates hydrogen bonding interactions with water molecules. Additional solubility data indicates compatibility with dimethyl sulfoxide, achieving concentrations of 20.83 milligrams per milliliter, equivalent to 93.55 millimolar.

The compound exhibits optimal stability when stored under desiccated conditions at room temperature, indicating sensitivity to moisture that is typical of hydrochloride salt forms. Long-term stability studies suggest that the compound maintains chemical integrity under proper storage conditions, with minimal degradation observed over extended periods when protected from humidity and light exposure. The stability profile is enhanced by the salt formation, which reduces the likelihood of oxidative degradation that might affect the parent free base compound.

Partition coefficient studies, while not extensively documented in the available literature, can be inferred from the molecular structure and solubility characteristics. The lipophilicity of the compound is influenced by the balance between the hydrophobic benzofuran aromatic system and the hydrophilic imidazoline ring, particularly in its protonated salt form. The presence of the hydrochloride significantly reduces the overall lipophilicity compared to the neutral parent compound, favoring partitioning into aqueous phases over organic solvents.

Temperature-dependent solubility studies indicate that the compound follows typical behavior for organic hydrochloride salts, with increasing solubility observed at elevated temperatures. The compound demonstrates compatibility with various buffer systems commonly used in pharmaceutical research, maintaining stability across a range of physiological pH conditions. Crystallization behavior from different solvent systems has been investigated to optimize purification procedures and obtain high-purity material suitable for research applications.

| Property | Value/Characteristic |

|---|---|

| Aqueous Solubility | 100 millimolar in water |

| Dimethyl Sulfoxide Solubility | 20.83 mg/mL (93.55 mM) |

| Storage Conditions | Desiccated at room temperature |

| Physical Appearance | White solid |

| pH Stability | Compatible with physiological buffer systems |

| Temperature Dependence | Increased solubility at elevated temperatures |

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNFFVDVGWOSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662766 | |

| Record name | 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89196-95-2 | |

| Record name | 2-(1-Benzofuran-2-yl)-4,5-dihydro-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Benzofuranyl)-2-imidazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of Benzofuran-2-carboxamide

Procedure :

-

Benzofuran-2-carboxylic acid derivatives are treated with thionyl chloride (SOCl₂) in toluene under reflux to form acyl chlorides.

-

Subsequent reaction with aqueous ammonium hydroxide (NH₄OH) yields benzofuran-2-carboxamide intermediates.

Example : -

Benzofuran-2-carboxylic acid → Benzofuran-2-carboxamide (Yield: >90%).

Dehydration to Benzofuran-2-carbonitrile

Reagents : Phosphorus oxychloride (POCl₃) in dichloroethane.

Conditions : 75°C for 2 hours.

Key Reaction :

Synthesis of Benzofuran-2-carbimidate Hydrochloride

Procedure :

Cyclization to this compound

Reagents :

-

Aminolysis : Carbimidate hydrochloride reacts with 2,2-dimethoxyethylamine at 60°C for 16 hours.

-

Cyclization : The intermediate is treated with HCl at 60°C, forming the imidazoline ring.

Yield : 70–85%.

Optimization and Alternative Routes

Substituent Modifications

N-Alkylation Strategies

-

Methyl/Ethyl Groups : Alkylation of the imidazole nitrogen using methyl iodide or ethyl bromide in DMF with NaH.

-

Impact : N-alkylated derivatives (e.g., 7a, 7aa) show reduced I₂-IR affinity compared to the parent compound.

Key Reaction Data and Conditions

Analytical Characterization

-

X-ray Crystallography : Confirms planar structure of the imidazole ring.

-

¹H/¹³C NMR : Key peaks include benzofuran protons (δ 6.8–7.5 ppm) and imidazoline NH (δ 8.2 ppm).

Challenges and Solutions

-

Low Solubility : Addressed using methanol/water mixtures during crystallization.

-

Byproduct Formation : Minimized by strict temperature control during cyclization.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

RX 801077 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the imidazole ring, leading to different structural analogs.

Substitution: The benzofuran moiety can undergo substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of RX 801077 (hydrochloride) with modified pharmacological properties .

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Molecular Formula : C₁₁H₁₁ClN₂O

- Molecular Weight : Approximately 222.67 g/mol

- Structure : The compound features a benzofuran moiety linked to an imidazoline structure, contributing to its biological activities.

2-BFI acts as an agonist for imidazoline I2 receptors, facilitating various physiological responses. Its ability to undergo protonation in acidic environments enhances its solubility and stability in biological systems. The compound exhibits significant interactions with other receptor systems, including adrenergic and NMDA receptors, which may contribute to its neuroprotective and analgesic effects .

Stroke and Cerebral Ischemia

Numerous studies have documented the neuroprotective effects of 2-BFI in models of cerebral ischemia:

- Mechanism : 2-BFI has been shown to reduce oxidative stress and inflammation, which are critical factors in ischemic brain injury. It can attenuate ischemia-induced brain injury by inhibiting NMDA receptor activity, thereby reducing intracellular calcium influx .

- Dosage : In a rat model of transient cerebral ischemia, a dosage of 3 mg/kg was found to be most effective, significantly reducing brain infarct size and improving neurological deficits .

- Neurovascular Unit Integrity : Research indicates that 2-BFI enhances the integrity of the neurovascular unit by improving the expression of tight junction proteins like occludin and zonula occludens-1, thus mitigating brain edema and apoptosis following ischemic events .

Antioxidant Properties

2-BFI has demonstrated potent antioxidant activity:

- Radical Scavenging : It effectively scavenges free radicals and reduces oxidative stress in cell culture models exposed to oxidative agents like hydrogen peroxide (H₂O₂).

- Enzyme Activity : The compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play crucial roles in cellular defense against oxidative damage.

Applications in Pain Management

Research has also explored the potential of 2-BFI in chronic pain management:

- Chronic Pain Models : In studies involving chronic constriction injury (CCI) models in rats, treatment with 2-BFI significantly increased pain thresholds and reduced markers of neuroinflammation (e.g., GFAP and TNF-α levels) in the spinal cord .

- Therapeutic Potential : These findings suggest that 2-BFI could serve as a novel therapeutic agent for managing chronic pain conditions by modulating neuroinflammatory responses.

Mechanism of Action

RX 801077 (hydrochloride) exerts its effects by selectively binding to the imidazoline I2 receptor. This binding modulates various signaling pathways, leading to anti-inflammatory and neuroprotective effects. The compound inhibits the NLRP3 inflammasome, reducing inflammation and necroptosis in neuronal cells .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Pharmacological Profiles

2-BFI HCl

- Primary Targets: I2 receptors (agonist/ligand, Ki = 9.8 nM) . NMDA receptors (non-competitive inhibitor, IC₅₀ = 8 µM) .

- Therapeutic Effects: Reduces necroptosis and inflammation in TBI . Enhances thrombolysis in stroke when combined with recombinant tissue plasminogen activator (rtPA) . Potentiates morphine analgesia .

BU224 (2-(4,5-Dihydroimidazol-2-yl)quinoline Hydrochloride)

- Primary Target : I2 receptors .

- Key Differences: Exhibits gender-specific epileptogenic effects in mice, unlike 2-BFI . Structural divergence: Quinoline ring replaces benzofuran, altering receptor interaction kinetics .

Idazoxan Hydrochloride

- Primary Targets: I2 receptors (KiH = 1.3 nM in human brain) . α2-adrenoceptors (antagonist) .

- Key Differences :

Clonidine Hydrochloride

Structural and Functional Comparisons

Research Findings and Clinical Implications

NMDA Receptor Modulation :

- 2-BFI HCl inhibits NMDA receptor currents by 76% at 8 µM, a property absent in BU224 or clonidine .

- This dual activity (I2R + NMDA) positions 2-BFI uniquely for treating excitotoxicity in stroke or TBI .

Receptor Specificity: Idazoxan’s α2-adrenoceptor antagonism complicates its use in pain management compared to 2-BFI’s I2R-selective analgesia .

Neuroprotection :

- 2-BFI reduces neuronal apoptosis and inflammation in TBI models by suppressing RIP1/RIP3-mediated necroptosis .

Biological Activity

2-(2-Benzofuranyl)-2-imidazoline hydrochloride, commonly referred to as 2-BFI, is a compound that selectively binds to imidazoline I2 receptors. Its biological activity has garnered attention due to its neuroprotective effects and potential therapeutic applications in various neurological disorders. This article explores the compound's mechanisms of action, research findings, and case studies illustrating its biological activity.

2-BFI primarily interacts with the imidazoline I2 receptors, which are involved in various physiological processes including neuroprotection and modulation of neurotransmitter release. The compound's binding to these receptors triggers a cascade of biochemical events that lead to neuroprotection during ischemic conditions.

Key Mechanisms:

- Neuroprotection : 2-BFI has been shown to protect the neurovascular unit (NVU) during ischemic events by reducing apoptosis and improving blood-brain barrier integrity. This is evidenced by studies demonstrating decreased infarct size and improved neurological function in animal models following treatment with 2-BFI .

- Antioxidant Activity : The compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing antioxidant responses and reducing oxidative stress in neuronal tissues .

- Anti-inflammatory Effects : 2-BFI exhibits anti-inflammatory properties that contribute to its neuroprotective effects, particularly in models of spinal cord injury and cerebral ischemia .

Case Studies

- Focal Cerebral Ischemia Model :

- Objective : To assess the neuroprotective effects of 2-BFI in a rat model of focal cerebral ischemia.

- Methodology : Rats were divided into control and treatment groups, with the treatment group receiving 3 mg/kg of 2-BFI post-occlusion.

- Results : Significant improvements were observed in neurological scores, reduced infarct volume (34.3% vs. 56.1% apoptosis), decreased brain water content, and enhanced expression of tight junction proteins (occludin and ZO-1) compared to controls .

| Parameter | Control Group | 2-BFI Group | p-value |

|---|---|---|---|

| Neurological Score | - | Improved | <0.05 |

| Infarct Volume | - | Reduced | <0.05 |

| Apoptosis Level | 56.1 ± 7.9% | 34.3 ± 5.4% | <0.05 |

| Brain Water Content (%) | 84.62 ± 2% | 79.5 ± 2.6% | <0.05 |

| Evans Blue Extravasation (µg/g) | 2.5 ± 0.41 | 1.2 ± 0.5 | <0.05 |

- Spinal Cord Injury Model :

- Objective : To evaluate the effects of 2-BFI on recovery post-spinal cord injury.

- Methodology : Rats were subjected to clip-compression injury and treated with 2-BFI.

- Results : Enhanced locomotion recovery was noted alongside increased Nrf2 expression and elevated levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Antimicrobial Activity

In addition to its neuroprotective properties, recent studies have evaluated the antimicrobial activity of derivatives related to benzofuranyl compounds, suggesting potential applications in treating infections . While specific data on the antimicrobial efficacy of 2-BFI itself is limited, its structural relatives have demonstrated significant activity against various pathogens.

Q & A

Basic Question: What are the established methods for synthesizing and characterizing 2-(2-Benzofuranyl)-2-imidazoline hydrochloride (2-BFI)?

Methodological Answer:

2-BFI is synthesized via condensation reactions between benzofuran derivatives and imidazoline precursors. A common approach involves reacting 2-aminobenzofuran with carbonyl-containing intermediates under acidic conditions, followed by hydrochloride salt formation. Post-synthesis purification typically employs recrystallization or column chromatography. Characterization includes:

- Nuclear Magnetic Resonance (NMR) for structural confirmation of the benzofuran and imidazoline moieties.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% as per research standards) .

- Mass Spectrometry (MS) for molecular weight validation (theoretical: 270.71 g/mol) .

Basic Question: What analytical techniques are recommended for structural and stability studies of 2-BFI?

Methodological Answer:

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, critical for storage conditions.

- UV-Vis Spectroscopy : Monitors degradation under light or oxidative stress .

- Stability-Indicating HPLC Methods : Detect degradation products under accelerated conditions (e.g., high temperature/pH) .

Advanced Question: How does 2-BFI interact with imidazoline I2 receptors, and what experimental approaches validate its selectivity?

Methodological Answer:

2-BFI binds selectively to imidazoline I2 receptors, modulating neurotransmitter release and neuroprotection. Key validation methods include:

- Radioligand Binding Assays : Competitive displacement of [³H]-idazoxan in brain tissue homogenates to calculate binding affinity (Ki) .

- Knockout Models : Comparing wild-type and I2 receptor-deficient mice to isolate receptor-specific effects.

- Functional Studies : Electrophysiological recordings in hippocampal neurons to assess presynaptic inhibition .

Advanced Question: What experimental models are appropriate for studying 2-BFI’s neuroprotective effects?

Methodological Answer:

- Alzheimer’s Disease (AD) Models : Intrahippocampal Aβ₁₋₄₂ injection in Sprague-Dawley rats, followed by 2-BFI administration (e.g., 1–10 mg/kg, i.p.) to quantify cognitive improvement via Morris water maze .

- Epilepsy Models : Pentylenetetrazole (PTZ)-induced seizures in mice, with 2-BFI pre-treatment to evaluate anticonvulsant activity. Note gender-specific responses (e.g., higher efficacy in female mice) .

- Oxidative Stress Assays : Measure glutathione (GSH) and malondialdehyde (MDA) levels in cortical neurons exposed to H₂O₂ .

Advanced Question: How can researchers address contradictions in 2-BFI’s dose-response relationships across studies?

Methodological Answer:

Discrepancies in efficacy (e.g., neuroprotection vs. pro-convulsant effects) may arise from:

- Species/Strain Variability : Compare dose ranges in rats (1–10 mg/kg) vs. mice (0.5–5 mg/kg) .

- Administration Routes : Intraperitoneal vs. intracerebroventricular delivery alters bioavailability.

- Temporal Factors : Acute vs. chronic dosing schedules. Validate via time-course studies and pharmacokinetic profiling (e.g., plasma half-life measurement) .

Advanced Question: What mechanistic pathways underlie 2-BFI’s anti-inflammatory and antioxidant effects?

Methodological Answer:

- NF-κB Pathway Inhibition : Western blotting to quantify reduced phosphorylated IκBα in microglial cells.

- Cytokine Modulation : ELISA for TNF-α and IL-6 suppression in LPS-stimulated macrophages .

- Nrf2 Activation : Immunofluorescence to detect nuclear translocation of Nrf2, upregulating antioxidant enzymes (e.g., HO-1) .

Advanced Question: How can 2-BFI’s potential in novel therapeutic applications be explored beyond neurological disorders?

Methodological Answer:

- Cardiovascular Research : Test vasorelaxation in aortic rings pre-contracted with phenylephrine.

- Cancer Models : Assess apoptosis induction in glioblastoma cell lines via caspase-3 activation assays.

- Metabolic Studies : Evaluate insulin sensitivity in diabetic rodent models using glucose tolerance tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.